Chionodracine
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FFGHLYRGITSVVKHVHGLLSG |
Origin of Product |
United States |
Structural Elucidation and Conformational Dynamics of Chionodracine
Primary Sequence Analysis of Chionodracine
Table 1: Primary Amino Acid Sequence of this compound (Cnd)
| Sequence |
|---|
Secondary Structure Characterization in Various Environments
The secondary structure of this compound is highly adaptable, exhibiting significant changes when transitioning from an aqueous solution to a membrane-like environment. nih.govmdpi.comresearchgate.net This conformational plasticity has been characterized using several biophysical techniques.
Circular Dichroism (CD) spectroscopy has been a key technique for investigating the conformational transitions of this compound. nih.govmdpi.com In an aqueous buffer solution, the CD spectrum of this compound displays a distinct minimum around 200 nm, which is characteristic of a random coil or an essentially unstructured conformation. rsc.orgmdpi.comresearchgate.net
Upon interaction with lipid vesicles, which mimic the environment of a cell membrane, this compound undergoes a significant structural change. In the presence of both zwitterionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) vesicles (mimicking eukaryotic membranes) and anionic POPC/1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) vesicles (mimicking prokaryotic membranes), the peptide folds. nih.govmdpi.comresearchgate.net The resulting CD spectra show two characteristic minima at approximately 208 nm and 222 nm, along with a strong maximum around 190 nm, which is the hallmark of an α-helical conformation. mdpi.com This transition is dependent on the peptide-to-lipid ratio, with the helical content increasing as the lipid concentration rises. mdpi.comresearchgate.net
Table 2: Secondary Structure of this compound in Different Environments Determined by CD Spectroscopy
| Environment | Dominant Secondary Structure | Key Spectral Features |
|---|---|---|
| Aqueous Buffer (Phosphate Buffer) | Random Coil / Unstructured | Single minimum at ~200 nm mdpi.comresearchgate.net |
| POPC Lipid Vesicles | α-Helix | Two minima at ~208 nm and ~222 nm mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy has provided high-resolution structural insights into this compound in membrane-mimicking environments. rsc.orgnih.govumn.edu Studies conducted in dodecylphosphocholine (B1670865) (DPC) micelles reveal that this compound adopts a well-defined α-helical structure. nih.govrsc.org
The NMR structure confirms the amphipathic nature of the helix, where the amino acid residues are asymmetrically distributed. rsc.orgnih.gov This results in the formation of two distinct faces: a hydrophobic face that interacts with the lipidic or detergent core, and a hydrophilic, solvent-exposed face. rsc.orgnih.gov This canonical topology is a common feature among many antimicrobial helical peptides. nih.gov
Table 3: Summary of NMR Spectroscopy Findings for this compound
| Environment | Method | Key Structural Findings |
|---|---|---|
| Dodecylphosphocholine (DPC) Micelles | Solution NMR | Adopts a canonical α-helical structure nih.govrsc.org |
All-atom Molecular Dynamics (MD) simulations have been employed to complement experimental data and provide an atomic-level understanding of this compound's conformational dynamics. nih.govmdpi.comnih.gov These computational studies, running for timescales up to 400 nanoseconds, have corroborated the findings from CD and NMR spectroscopy. nih.govmdpi.comresearchgate.netnih.gov
The simulations show that in a pure aqueous environment, this compound does not maintain a stable folded structure, consistent with the random coil conformation observed experimentally. mdpi.comresearchgate.net However, when simulated in the presence of lipid bilayers (both POPC and POPC/POPG), the peptide rapidly folds into and maintains a stable α-helical conformation. nih.govresearchgate.net These simulations illustrate the dynamic interaction between the peptide and the lipid molecules, confirming the structural transitions that are crucial for its activity. nih.gov
Table 4: Conformational Behavior of this compound in MD Simulations
| Simulated Environment | Initial Conformation | Final Conformation (after ~400 ns) |
|---|---|---|
| Water | Unstructured / NMR Structure | Predominantly Unstructured researchgate.net |
| TFE/Water Mixture | NMR Structure | Stable α-Helix researchgate.net |
| POPC Bilayer | α-Helix (from TFE/water sim) | Stable α-Helix nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Conformational Transitions upon Membrane Interaction
A defining characteristic of this compound is its ability to undergo profound conformational changes upon encountering a lipid membrane. This transition from a disordered state in solution to an ordered, functional structure in the membrane is a critical step in its mechanism of action. rsc.orgmdpi.comresearchgate.net
This compound exemplifies a classic disorder-to-order transition. nih.govrsc.org In aqueous solution, the peptide is largely unstructured and flexible. nih.govrsc.orgmdpi.com However, upon partitioning into a lipid environment, it folds into a well-defined amphipathic α-helix. nih.govrsc.orgresearchgate.net This transition is driven by the favorable energetics of burying the peptide's hydrophobic residues within the nonpolar core of the membrane while exposing its charged and polar residues to the lipid headgroups and solvent. rsc.orgnih.gov CD spectroscopy experiments clearly document this transition through the shift from a random coil signal to a characteristic α-helical signal upon the addition of lipid vesicles. mdpi.comresearchgate.net This induced folding is observed in both zwitterionic and anionic lipid systems, highlighting the peptide's ability to interact with and adapt to different membrane compositions. nih.govresearchgate.net
Alpha-Helical Conformation in Membrane-Mimicking Systems
This compound (Cnd), like many antimicrobial peptides, is characterized by its conformational plasticity, adopting distinct structures in aqueous versus membrane-like environments. In aqueous solutions or phosphate (B84403) buffer, this compound is predominantly unstructured, exhibiting a random coil conformation. mdpi.comnih.govresearchgate.netnih.gov This lack of defined structure is typical for this class of peptides in the absence of a binding partner. However, it undergoes a significant disorder-to-order transition upon encountering environments that mimic the lipid bilayer of a cell membrane. nih.govrsc.org This transition is crucial for its biological function, as the folded, amphipathic structure facilitates membrane interaction and disruption. rsc.orgnih.gov
The folding of this compound into an alpha-helical structure has been extensively studied using various biophysical techniques, including Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational Molecular Dynamics (MD) simulations. researchgate.netnih.gov These studies utilize membrane-mimicking systems such as organic solvent mixtures (trifluoroethanol/water), detergent micelles (dodecylphosphocholine), and lipid vesicles of varying compositions to simulate the peptide's interaction with both eukaryotic and prokaryotic membranes. mdpi.comnih.govnih.gov
Circular Dichroism Spectroscopy Findings
Circular Dichroism (CD) spectroscopy is a powerful tool for monitoring the secondary structure of peptides in solution. For this compound and its analogues, CD studies consistently demonstrate a transition from a random coil to an alpha-helix in membrane-mimicking environments. mdpi.comresearchgate.net
In a simple phosphate buffer, the CD spectrum of this compound shows a characteristic minimum at approximately 200 nm, which is indicative of a random coil structure. mdpi.com Upon the introduction of lipid vesicles, the spectral profile changes dramatically. In the presence of zwitterionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) vesicles, which mimic eukaryotic cell membranes, the spectrum shifts to display two distinct minima near 208 nm and 222 nm, along with a strong maximum around 190 nm. mdpi.com This spectral signature is the hallmark of an alpha-helical conformation. mdpi.com The degree of helicity is observed to increase with higher concentrations of lipid vesicles, indicating the conformational change is induced by the interaction. mdpi.com
Similar helical induction is observed in the presence of anionic vesicles composed of a POPC and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) mixture (e.g., 70:30 ratio), which serve as a model for prokaryotic membranes. mdpi.com While the helical content for the native this compound peptide is comparable in both POPC and POPC/POPG vesicles, some of its engineered analogues show a greater propensity to fold in the presence of the negatively charged POPG component. mdpi.comnih.gov Molecular dynamics simulations in a trifluoroethanol (TFE)/water mixture, another environment known to promote helicity, also show that this compound rapidly adopts and maintains a stable alpha-helical structure. mdpi.comnih.gov
| Environment | Method | Key Conformational Findings | Reference |
|---|---|---|---|
| Aqueous Buffer | CD Spectroscopy | Predominantly unstructured (random coil), with a characteristic spectral minimum at ~200 nm. | mdpi.com |
| POPC Vesicles (Zwitterionic) | CD Spectroscopy | Folds into an alpha-helical conformation, with spectral minima at ~208 nm and ~222 nm. Helicity increases with lipid concentration. | mdpi.com |
| POPC/POPG Vesicles (Anionic) | CD Spectroscopy | Adopts a stable alpha-helical structure. The calculated helical fraction (fα) for Cnd was 0.64. | mdpi.comnih.gov |
| DPC Micelles | NMR Spectroscopy | Forms a well-defined, amphipathic alpha-helix. | nih.govnih.govresearchgate.net |
| TFE/Water Mixture | MD Simulations | The initial alpha-helical structure is stabilized and preserved throughout the simulation. | mdpi.comnih.gov |
Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD) Insights
NMR spectroscopy and MD simulations provide higher-resolution insights into the atomic structure and dynamics of this compound in its membrane-bound state. NMR studies conducted in dodecylphosphocholine (DPC) micelles confirm that this compound folds into a canonical amphipathic alpha-helix. nih.govnih.govumn.edu This structure strategically positions its hydrophobic residues toward the lipidic core of the micelle while exposing its hydrophilic, charged residues to the aqueous solvent. nih.govnih.gov This amphipathic character is fundamental to the mechanism of action for many membrane-active peptides. rsc.org
All-atom MD simulations further corroborate and expand upon these experimental findings. nih.gov Simulations of this compound embedded in fully hydrated lipid bilayers reveal a remarkably stable alpha-helical conformation. mdpi.com These studies allow for a quantitative assessment of the peptide's secondary structure over time.
| Membrane System (MD Simulation) | Helicity (%) | Number of Helical Residues | Simulation Time Scale | Reference |
|---|---|---|---|---|
| POPC Bilayer | 82 ± 2% | 18 | 400 ns | mdpi.com |
| POPC/POPG Bilayer | 81 ± 2% | 18 | 400 ns | mdpi.com |
As detailed in the table above, MD simulations show that this compound maintains a high degree of helicity (~81-82%) when inserted into both zwitterionic POPC and anionic POPC/POPG bilayers over a 400-nanosecond timescale. mdpi.com This stable helical structure within the membrane is considered a prerequisite for the subsequent steps of membrane perturbation and potential pore formation. nih.gov
Molecular Mechanisms of Chionodracine Activity
Chionodracine-Membrane Interactions
The interaction of this compound with bacterial membranes is a multifaceted process governed by initial long-range electrostatic attractions followed by short-range hydrophobic forces that drive its insertion into the lipid bilayer. nih.govrsc.org this compound is largely unstructured in aqueous solutions but folds into an α-helical conformation upon encountering a membrane environment. rsc.orgnih.gov This structural transition is crucial for its disruptive function. rsc.org
The initial contact between this compound and a bacterial cell is mediated by electrostatic forces. nih.govnih.gov Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol (PG), which impart a net negative charge to the surface. nih.govumn.edu this compound possesses a net positive charge, due to its content of basic amino acid residues like lysine (B10760008) and arginine, which drives its preferential attraction and binding to these negatively charged bacterial membranes over the generally zwitterionic membranes of eukaryotic cells. nih.govrsc.orgumn.edu
Studies using model lipid vesicles have confirmed this preference. The analysis of this compound's binding to vesicles with varying lipid compositions shows a distinct preference for charged phospholipids. nih.gov For instance, molecular dynamics simulations show that the positively charged arginine and histidine residues of this compound interact favorably with the phosphate (B84403) groups of lipids in anionic bilayers composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG). nih.gov This strong electrostatic attraction is the critical first step that concentrates the peptide at the bacterial membrane surface, a prerequisite for its disruptive activity. nih.govnih.gov
Once bound to the membrane surface via electrostatic interactions, this compound undergoes a conformational change, adopting a stable amphipathic α-helical structure. rsc.orgnih.gov This helix strategically positions its amino acid residues: the positively charged and polar (hydrophilic) residues face the aqueous solvent and interact with the lipid headgroups, while the nonpolar (hydrophobic) residues form a face that is driven to insert into the lipid core of the membrane. rsc.orgnih.gov
This insertion is a thermodynamically favorable process driven by hydrophobic interactions. nih.govresearchgate.net The hydrophobic face of the this compound helix seeks to escape the aqueous environment by burying itself within the acyl chain region of the lipid bilayer. nih.gov This process is fundamental to altering the membrane's permeability. rsc.orgnih.gov Nuclear Magnetic Resonance (NMR) studies in detergent micelles confirm that this compound adopts this canonical topology, with its hydrophobic face oriented toward the lipid environment and the hydrophilic face exposed to the solvent. umn.edunih.gov Molecular dynamics simulations further illustrate this, showing that upon adsorption, this compound orients its hydrophobic residues toward the core of the bilayer. nih.gov
The insertion of this compound into the bacterial membrane leads to its permeabilization and eventual disruption. rsc.orgnih.gov Several biophysical techniques have been employed to study this process.
Fluorescence Spectroscopy:
ANS Uptake Assay: The fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (ANS) is commonly used to assess outer membrane permeabilization. ANS exhibits weak fluorescence in aqueous environments but becomes highly fluorescent upon binding to hydrophobic regions exposed by membrane damage. Studies show that this compound and its analogs induce a dose-dependent increase in ANS fluorescence when incubated with E. coli, confirming their ability to disrupt the outer membrane. rsc.orgresearchgate.net For example, at a concentration of 1.0 μM, this compound causes a significant uptake of ANS, indicating compromised membrane integrity. rsc.org
Tryptophan Fluorescence and Quenching: this compound contains a tryptophan residue, which is an intrinsic fluorescent probe. The insertion of this residue into the nonpolar membrane interior results in an enhancement of its fluorescence quantum yield. nih.gov This has been used to monitor peptide partitioning into lipid vesicles. nih.gov Furthermore, iodide quenching experiments are used to determine the degree of membrane insertion. When the tryptophan residue is inserted deep into the membrane, it is shielded from aqueous quenchers like potassium iodide. nih.govnih.gov Experiments show that the Stern-Volmer quenching constant (KSV) for this compound's tryptophan is lower in the presence of lipid vesicles than in buffer, supporting a strong interaction and insertion of the peptide into the membrane. researchgate.net
Electron Microscopy: Transmission electron microscopy has provided visual evidence of this compound's disruptive power. Studies on bacteria such as Psychrobacter sp. TAD1 have shown that treatment with this compound leads to the perforation of both the inner and outer membranes, causing the leakage of cellular contents. umn.edunih.gov
These studies collectively demonstrate that this compound effectively permeabilizes and disrupts bacterial membranes, a key element of its antimicrobial action. rsc.orgnih.gov
Table 1: Experimental Evidence for this compound-Membrane Interactions
| Technique | Observation | Inference | References |
|---|---|---|---|
| ANS Uptake Assay | Increased ANS fluorescence in the presence of E. coli and Cnd. | Cnd disrupts and permeabilizes the bacterial outer membrane. | rsc.orgresearchgate.net |
| Tryptophan Fluorescence | Enhanced fluorescence upon addition of lipid vesicles. | Cnd partitions from the aqueous phase into the membrane environment. | nih.gov |
| Iodide Quenching | Reduced quenching of tryptophan fluorescence by potassium iodide in the presence of lipid vesicles. | The tryptophan residue of Cnd is inserted into the protective lipid bilayer, shielded from the aqueous quencher. | nih.govnih.govresearchgate.net |
| Transmission Electron Microscopy | Visible perforation of inner and outer bacterial membranes and leakage of cellular contents. | Cnd causes catastrophic physical damage to the bacterial cell envelope. | umn.edunih.gov |
Hydrophobic Interactions and Membrane Insertion
Proposed Models of Membrane Disruption
The precise mechanism by which this compound and other piscidins disrupt the membrane following insertion is still an area of active research, but several models have been proposed. The two most prominent models are pore formation and the carpet-like model. nih.govresearchgate.net Evidence suggests that this compound's activity may involve features of both. nih.gov
The pore formation model posits that after accumulating on the membrane surface, peptide monomers oligomerize to form transmembrane channels or pores. researchgate.netnih.gov These pores allow the uncontrolled passage of ions, water, and essential metabolites, leading to the dissipation of electrochemical gradients and ultimately cell death. nih.gov For this compound, it has been found that it perforates bacterial membranes, making discrete pores that cause cellular contents to leak out. umn.edunih.gov
While the exact structure of these pores is not fully elucidated for this compound, a "toroidal pore" model is often suggested for piscidin-family peptides. acs.org In this model, the inserted peptides, along with the headgroups of the lipid molecules, bend inward to form a continuous channel lined by both the peptides and the lipid headgroups. This process induces significant strain and curvature on the membrane. acs.org The observation that this compound causes membrane fragmentation in addition to forming discrete pores supports a highly disruptive mechanism like the toroidal pore model. nih.gov
Pore Formation Mechanisms
Intracellular Targets and Secondary Mechanisms
Beyond its effects on the cell envelope, the activity of this compound may involve interactions with internal cellular components, a characteristic noted for various antimicrobial peptides. mdpi.commdpi.com These peptides can function through mechanisms such as the inhibition of protein and/or DNA synthesis or the disruption of specific enzymatic pathways. mdpi.comgoogle.com
While direct evidence of the parent this compound compound binding to DNA is not extensively documented, studies on its derivatives provide significant insights into this potential mechanism. A designed mutant, Cnd-m3a, has been observed to permeate the bacterial cell membrane and subsequently interact with intracellular nucleic acids. researchgate.net
Immunogold transmission electron microscopy studies on the interaction of Cnd-m3a with the Antarctic bacterium Psychrobacter sp. (TAD1) revealed that after an initial association with the plasma membrane, the peptide was found within the cytoplasm, where it interacted with a DNA target after 180 minutes of incubation. researchgate.net This suggests that for certain analogs of this compound, translocation into the cell and subsequent binding to DNA is a viable mechanism of action. This interaction with DNA is a recognized mode of action for some AMPs, which can interfere with DNA replication and other essential genetic processes. mdpi.com
Table 1: Investigated Intracellular Interactions of this compound Analogues
| Compound | Target | Method | Finding |
| Cnd-m3a | Intracellular DNA | Transmission Electron Microscopy (TEM) with Immunogold Labeling | Localized in the cytoplasm and associated with a DNA target in Psychrobacter sp. (TAD1). researchgate.net |
The inhibition of protein and DNA synthesis is a known, albeit less common, mechanism of action for antimicrobial peptides. mdpi.comgoogle.com This mode of action can occur when the peptide enters the bacterial cell and interferes with the machinery responsible for replication, transcription, or translation. For some AMPs, this has been shown to be a rapid process that occurs at the minimum inhibitory concentration (MIC), leading to a halt in essential cellular processes and eventual cell death.
Currently, there is a lack of specific published research that directly demonstrates the inhibition of protein or DNA synthesis by the parent this compound peptide. While it is a plausible secondary mechanism given its classification as an AMP, further targeted studies are required to confirm and characterize such activity for this compound itself.
Antimicrobial peptides can also exert their effects by inhibiting specific bacterial enzymes. mdpi.comgoogle.com This can disrupt critical metabolic or signaling pathways necessary for bacterial survival.
Research into a this compound-derived peptide, KHS-Cnd, has explored its impact on the production of virulence-associated enzymes in Pseudomonas aeruginosa. Specifically, the effect on protease production was investigated. The results were strain-dependent, with some clinical isolates showing a decrease in protease secretion while one strain exhibited a significant increase. nih.gov This highlights the complexity of peptide-pathogen interactions and suggests that effects on enzymatic pathways can be highly specific. As with other intracellular mechanisms, direct studies on the parent this compound compound's ability to inhibit specific enzymatic pathways have not been reported.
Antimicrobial Efficacy of Chionodracine and Its Derivatives
Spectrum of Activity against Pathogenic Microorganisms
Chionodracine and its derivatives exhibit a broad spectrum of activity against a variety of pathogenic microorganisms, including both Gram-negative and Gram-positive bacteria. researchgate.netnih.gov
The original this compound peptide demonstrated activity against Gram-negative bacteria such as Escherichia coli. nih.govscielo.br Studies have shown it disrupts the outer membrane of E. coli and Psychrobacter sp. researchgate.netnih.gov However, its potency against multidrug-resistant (MDR) strains is limited, with Minimum Inhibitory Concentration (MIC) values ranging from 5.0 to 21.0 μM. nih.gov
To enhance this activity, several derivatives were designed. These mutants, including KH-Cnd, KS-Cnd, and particularly KSH-Cnd, show a marked improvement in efficacy against Gram-negative bacteria. researchgate.netnih.gov All the modified peptides demonstrated stronger activity against Gram-negative strains compared to Gram-positive ones. nih.gov The derivative KHS-Cnd, in particular, has exhibited high antibacterial activity against Gram-negative species. frontiersin.orgnih.govresearchgate.net It is notably active against Klebsiella pneumoniae carbapenemase (KPC) producers, extended-spectrum β-lactamase (ESBL) producing E. coli, and MDR strains of Acinetobacter baumannii and Pseudomonas aeruginosa. researchgate.netnih.gov Another derivative, KHS-Cnd, was found to inhibit the viability of various A. baumannii strains at concentrations between 5 µM and 10 µM. frontiersin.orgresearchgate.net
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Cnd) and its Derivative KSH-Cnd against select Gram-Negative Bacteria
| Bacterial Strain | Compound | MIC (μM) | Reference |
|---|---|---|---|
| E. coli (ESBL) | Cnd | >21.0 | nih.gov |
| KSH-Cnd | 1.2 | nih.gov | |
| P. aeruginosa (MDR) | Cnd | >21.0 | nih.gov |
| KSH-Cnd | 1.2 | nih.gov | |
| A. baumannii | Cnd | 5.0 | nih.gov |
| KSH-Cnd | 0.6 | nih.gov | |
| K. pneumoniae (KPC) | Cnd | 21.0 | nih.gov |
| KSH-Cnd | 0.6 | nih.gov | |
| A. baumannii (Clinical & Ref. Strains) | KHS-Cnd | 5-10 | frontiersin.orgnih.govresearchgate.net |
This compound has reported activity against the Gram-positive bacterium Bacillus cereus. scielo.br However, its derivatives generally show less potency against Gram-positive bacteria when compared to Gram-negative species, as indicated by higher MIC values. researchgate.netnih.gov
For instance, the MIC values for Cnd against all tested Gram-positive isolates were between 10.0 and 20.0 μM. nih.gov Its derivatives also displayed higher MICs against these bacteria, with the highest values (up to 20.0 μM) recorded for methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Despite this, the KSH-Cnd mutant showed promising activity against certain resistant Gram-positive pathogens, with a MIC of 1.2 μM against both methicillin-resistant Staphylococcus epidermidis (MRSE) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov
Table 2: Minimum Inhibitory Concentration (MIC) of this compound (Cnd) and its Derivative KSH-Cnd against select Gram-Positive Bacteria
| Bacterial Strain | Compound | MIC (μM) | Reference |
|---|---|---|---|
| S. aureus (MRSA) | Cnd | 10.0 | nih.gov |
| KSH-Cnd | 10.0 | nih.gov | |
| S. epidermidis (MRSE) | Cnd | 10.0 | nih.gov |
| KSH-Cnd | 1.2 | nih.gov | |
| E. faecalis (VRE) | Cnd | 20.0 | nih.gov |
| KSH-Cnd | 1.2 | nih.gov |
The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a group of multidrug-resistant bacteria that are a leading cause of hospital-acquired infections. Both this compound and its analogs have been shown to display high antimicrobial activity against this group of pathogens. researchgate.netnih.govmdpi.comrsc.org
Engineered derivatives of this compound have been specifically designed to target these drug-resistant bacteria. rsc.orgresearchgate.net These new peptides have demonstrated MIC and Minimum Bactericidal Concentration (MBC) values ranging from 0.8 to 10.0 μM against ESKAPE pathogens. rsc.org The derivative KHS-Cnd has shown a particularly high capacity to kill ESKAPE pathogens, including drug-resistant strains of E. faecium, S. aureus, K. pneumoniae, A. baumannii, and P. aeruginosa. rsc.orgfrontiersin.orgnih.govresearchgate.net
While the focus has largely been on antibacterial properties, research has also explored the antifungal potential of peptides derived from this compound's lineage. Small peptides (Pep-A, Pep-B, Pep-C) were designed based on the sequence of the active derivative KHS-Cnd. mdpi.com
Functionalizing these small peptides with a myristoyl fatty acid chain was found to significantly increase their antifungal activity. mdpi.com These lipidated peptides exhibited a broad spectrum of activity against a panel of pathogenic fungi from the Candida genus, which includes the multidrug-resistant Candida auris. mdpi.com Furthermore, this antifungal efficacy was also observed against the biofilms of C. albicans and C. tropicalis. mdpi.com
Efficacy against ESKAPE Pathogens
Anti-Virulence Properties
Beyond direct killing of microbes, some this compound derivatives exhibit anti-virulence properties, interfering with the mechanisms that pathogens use to cause infection, such as biofilm formation. sciforum.netresearchgate.netmdpi.com
Biofilms are structured communities of bacteria, enclosed in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. The this compound derivative KHS-Cnd has demonstrated significant capabilities in both preventing the formation of biofilms and disrupting established ones. nih.govnih.gov
Activity against Acinetobacter baumannii: At sub-inhibitory concentrations, KHS-Cnd was shown to hinder biofilm formation in all tested A. baumannii strains, with inhibition rates ranging from 10% to 65%. frontiersin.orgnih.govresearchgate.net It was also capable of reducing mature, 24-hour-old biofilms, with a disaggregation percentage between 20% and 50% in several strains. frontiersin.orgnih.govresearchgate.net
Activity against Pseudomonas aeruginosa: In studies using multidrug-resistant clinical isolates of P. aeruginosa from cystic fibrosis patients, KHS-Cnd impaired biofilm development and promoted the disaggregation of existing biofilms. researchgate.netresearchgate.netmdpi.comnih.gov The peptide inhibited the initial formation of biofilms by 20% to 60%. nih.gov When applied to mature biofilms, KHS-Cnd caused a reduction ranging from approximately 20% to 33%. nih.gov The mechanism for this activity may be related to altering the compactness of the biofilm's protective matrix. researchgate.netmdpi.comnih.govnih.gov
Modulation of Bacterial Motility (Surface-Associated and Twitching)
The motility of bacteria is a critical factor in the colonization of surfaces and the initial stages of biofilm formation. Research into the this compound-derived peptide KHS-Cnd has demonstrated its capacity to interfere with different forms of bacterial movement, specifically surface-associated and twitching motility, which are crucial for the virulence of pathogens like Acinetobacter baumannii. frontiersin.orgresearchgate.net
In a study involving various A. baumannii strains, KHS-Cnd was shown to strongly impair surface-associated motility in the strains that possessed this capability. frontiersin.orgresearchgate.net Furthermore, for the clinical strains exhibiting twitching motility, a form of movement essential for biofilm expansion and host cell interaction, treatment with KHS-Cnd resulted in evident inhibition after 24 hours of incubation. frontiersin.orgresearchgate.net This inhibition of motility is a key aspect of the peptide's anti-biofilm activity. researchgate.net
| Bacterial Strain | Type of Motility | Effect of KHS-Cnd Treatment | Reference |
|---|---|---|---|
| ATCC 17978 | Surface-Associated | Strongly impaired | frontiersin.org |
| Clinical Ab12 | Surface-Associated | Strongly impaired | frontiersin.org |
| Clinical Ab1 | Twitching | Inhibition observed after 24h | frontiersin.org |
| Clinical Ab2 | Twitching | Inhibition observed after 24h | frontiersin.org |
| Clinical Ab12 | Twitching | - | frontiersin.org |
Reduction of Protease Secretion
Bacterial proteases are significant virulence factors that can degrade host tissues and components of the immune system. The impact of the this compound derivative KHS-Cnd on protease secretion has been investigated in several bacterial species, yielding varied results. mdpi.comsciforum.netnih.gov
In studies involving Escherichia coli and Bacillus cereus, treatment with KHS-Cnd led to a significant reduction in the proteolytic activity of the culture supernatant. sciforum.netnih.govsciforum.net This suggests that the peptide can interfere with the production or secretion of these virulence enzymes. sciforum.netnih.gov However, research on clinical isolates of Pseudomonas aeruginosa from cystic fibrosis patients revealed a more complex interaction. While KHS-Cnd did cause a partial significant reduction in protease activity in one strain, it led to a significant increase in two other strains. mdpi.com This suggests that the effect of KHS-Cnd on protease secretion can be strain-dependent and may be part of a bacterial defense mechanism against antimicrobial peptides. mdpi.com
| Bacterial Species/Strain | Effect on Protease Activity | Reference |
|---|---|---|
| Escherichia coli | Significant reduction | sciforum.netnih.gov |
| Bacillus cereus | Significant reduction | sciforum.netnih.govsciforum.net |
| Pseudomonas aeruginosa (23P strain) | Partial significant reduction | mdpi.com |
| Pseudomonas aeruginosa (27P and 31P strains) | Significant increase | mdpi.com |
Impairment of Host Cell Invasion by Pathogens
The ability of pathogenic bacteria to invade host cells is a hallmark of infection. The this compound-derived peptide KHS-Cnd has demonstrated a significant ability to hinder this process in important human pathogens. researchgate.netnih.govscispace.comfrontiersin.orgresearchgate.netmdpi.com
In studies with Pseudomonas aeruginosa, KHS-Cnd was able to reduce the adhesion of the bacteria to pulmonary cell lines. nih.govmdpi.com Consequently, the invasion of these host cells by P. aeruginosa was significantly impaired following treatment with the peptide, with a reduction of over 50%. mdpi.com Similarly, research on Acinetobacter baumannii showed that its invasion of pulmonary cells was significantly impaired, with a reduction of approximately 32% after treatment with a low concentration of KHS-Cnd (1.25 µM). frontiersin.orgresearchgate.net This anti-invasive activity highlights the potential of this compound derivatives to disrupt a critical step in the pathogenesis of bacterial infections.
| Pathogen | Host Cell Type | Reduction in Invasion | KHS-Cnd Concentration | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa | Pulmonary cell lines | >50% | Not specified | mdpi.com |
| Acinetobacter baumannii | Pulmonary cells | ~32% | 1.25 µM | frontiersin.orgresearchgate.net |
Rational Design and Engineering of Chionodracine Analogs
Principles of Peptide Design for Enhanced Antimicrobial Activity
The design of more effective Chionodracine analogs is rooted in fundamental principles of peptide chemistry and microbiology. The primary goal is to amplify the peptide's ability to selectively target and disrupt bacterial membranes while minimizing harm to mammalian cells. This is typically achieved by manipulating the peptide's primary structure to optimize its amphipathicity, net positive charge, and hydrophobic moment. nih.govrsc.orgresearchgate.net
Modification of Amino Acid Sequence (e.g., Lysine (B10760008) Introduction)
A key strategy in enhancing the antimicrobial efficacy of this compound is the modification of its amino acid sequence. nih.govrsc.orgresearchgate.net A common approach involves the substitution of specific residues with lysine. researchgate.netmdpi.com Lysine, a positively charged amino acid, is often introduced to increase the peptide's net positive charge. researchgate.netmdpi.com This is crucial for the initial electrostatic attraction between the peptide and the negatively charged components of bacterial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govresearchgate.net
For instance, in the design of this compound analogs, researchers have systematically replaced neutral or other charged amino acids with lysine to augment the peptide's cationicity. researchgate.netmdpi.com One notable example is the development of the KHS-Cnd mutant, where histidines and serines in the original this compound sequence were substituted with lysines. researchgate.netmdpi.com This strategic introduction of lysine residues significantly increases the peptide's affinity for bacterial membranes, a critical first step in its antimicrobial action. nih.govresearchgate.net
Optimization of Net Charge and Hydrophobic Moment
The antimicrobial activity of peptides is intricately linked to their net charge and hydrophobic moment. nih.govrsc.orgresearchgate.net The net positive charge, as discussed, facilitates the initial binding to bacterial membranes. nih.govresearchgate.net However, an optimal balance must be struck, as an excessively high charge can sometimes lead to reduced activity or increased toxicity.
The hydrophobic moment is a measure of the amphipathicity of a helical peptide, quantifying the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. nih.govcnrs.fr A high hydrophobic moment is generally associated with strong membrane-disrupting activity. nih.govrsc.orgresearchgate.net By arranging amino acids to form a distinct polar and non-polar face upon folding into an α-helix, the peptide can effectively insert into and destabilize the lipid bilayer of bacterial membranes. nih.govresearchgate.net
In the engineering of this compound analogs, computational tools like HeliQuest are employed to predict the effects of amino acid substitutions on the hydrophobic moment. nih.govcnrs.fr By strategically placing hydrophobic and charged residues, designers aim to create peptides that adopt a stable amphipathic α-helical structure upon interacting with bacterial membranes, thereby maximizing their disruptive potential. nih.govrsc.orgresearchgate.net The goal is to enhance the hydrophobic moment to a level that ensures potent bactericidal activity without causing significant damage to the zwitterionic membranes of eukaryotic cells. nih.gov
Synthesis and Characterization of this compound-Derived Peptides
Following the rational design phase, the engineered this compound analogs are chemically synthesized to enable empirical evaluation of their properties. nih.govrsc.orgresearchgate.netfrontiersin.org Solid-phase peptide synthesis is a common method used for this purpose. frontiersin.org Once synthesized and purified, the peptides undergo extensive characterization to verify their structure and to understand their mechanism of action at a molecular level. nih.govrsc.orgresearchgate.net
Spectroscopic Analysis of Engineered Peptides (CD, Fluorescence)
Spectroscopic techniques are invaluable for characterizing the structural and membrane-interactive properties of this compound analogs. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy is employed to investigate the secondary structure of the peptides in different environments. nih.govresearchgate.net In aqueous solution, this compound and its analogs typically exhibit a random coil conformation. nih.govresearchgate.netmdpi.com However, in the presence of membrane-mimicking environments, such as lipid vesicles or trifluoroethanol, they undergo a conformational transition to a more ordered, often α-helical, structure. nih.govresearchgate.netnih.gov CD spectra of the engineered peptides in the presence of model membranes reveal characteristic minima at approximately 208 and 222 nm, which are indicative of α-helix formation. mdpi.comfrontiersin.org This induced folding is a critical aspect of their antimicrobial activity, as the helical structure is what allows for the proper amphipathic presentation of residues for membrane insertion. nih.govresearchgate.net
Fluorescence Spectroscopy provides insights into the peptide's interaction with and partitioning into lipid bilayers. nih.govresearchgate.net The intrinsic fluorescence of tryptophan residues within the peptide sequence can be monitored. researchgate.net A blue shift in the tryptophan emission maximum upon addition of lipid vesicles indicates the movement of the tryptophan residue from a polar aqueous environment to the non-polar interior of the lipid bilayer, confirming peptide insertion. acs.org Furthermore, fluorescence quenching experiments using water-soluble quenchers can determine the depth of peptide penetration into the membrane. researchgate.netacs.org Assays using fluorescent dyes like 1-anilino-8-naphthalenesulfonate (ANS) can also be used to assess the ability of the peptides to permeabilize the outer membrane of bacteria. nih.gov
Electron Microscopy (TEM) Studies of Peptide-Bacteria Interaction
Transmission Electron Microscopy (TEM) offers direct visualization of the morphological changes induced in bacteria upon treatment with this compound analogs. researchgate.net TEM studies have been instrumental in elucidating the membrane-disruptive mechanism of these peptides. researchgate.netnih.gov
By incubating bacteria with the engineered peptides and then imaging the cells with TEM, researchers can observe the effects on the bacterial envelope. researchgate.netnih.gov These studies have shown that this compound analogs can cause significant damage to bacterial cell membranes, leading to the formation of pores, membrane blebbing, and ultimately, cell lysis. researchgate.netnih.gov Immunogold labeling techniques combined with TEM can even track the location of the peptide within the bacterial cell over time, providing evidence for its translocation across the membrane and potential interaction with intracellular targets. researchgate.net
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of this compound analogs correlate with their biological activity. nih.govnih.gov By systematically comparing the antimicrobial potency of a series of related peptides with their structural and physicochemical properties, researchers can identify the key determinants of efficacy. nih.govnih.gov
These studies have revealed that for this compound and its derivatives, a combination of factors governs their antimicrobial strength. A higher net positive charge generally leads to enhanced initial binding to bacterial membranes. nih.govresearchgate.net Concurrently, an optimized hydrophobic moment is critical for the peptide's ability to insert into and disrupt the lipid bilayer. nih.gov
Functionalization and Derivatization Approaches
The rational design of this compound (Cnd) analogs involves strategic chemical modifications to enhance their therapeutic potential, particularly their antimicrobial activity and selectivity. rsc.org A primary approach is the alteration of the peptide sequence by substituting amino acids to increase the net positive charge and optimize amphipathicity. nih.gov This strategy is crucial as the initial electrostatic interaction with the negatively charged microbial membranes is a key step for many cationic antimicrobial peptides (AMPs). mdpi.com For instance, analogs of Cnd were created by replacing serine residues with lysines, leading to peptides with a greater positive charge and an augmented ability to disrupt bacterial membranes. nih.gov
Another significant functionalization strategy is lipidation, which involves the covalent attachment of a fatty acid chain to the peptide. This modification, often at the N-terminus, increases the peptide's hydrophobicity, which can enhance its interaction with and anchoring to the lipid membranes of target pathogens. mdpi.comresearchgate.net This approach has been systematically explored to improve the antifungal properties of this compound-derived peptides. mdpi.comfrontiersin.org
Myristoylation for Antifungal Applications
Myristoylation, a specific type of lipidation, has been successfully employed to boost the antifungal capabilities of this compound-derived peptides. mdpi.com This technique involves the conjugation of myristic acid, a 14-carbon saturated fatty acid, to the N-terminus of the peptide sequence. mdpi.comresearchgate.net The addition of this hydrophobic myristoyl group is designed to facilitate the peptide's transport to and interaction with fungal membranes without altering the core amino acid sequence. mdpi.com
Research has focused on short, 11-residue peptides derived from KHS-Cnd, a 22-amino-acid mutant of the original this compound. mdpi.com A series of these short peptides were synthesized and then myristoylated to create potent lipopeptides. mdpi.com
Table 1: this compound-Derived Peptides and their Myristoylated Analogs
| Non-Myristoylated Peptide | Sequence | Myristoylated Lipopeptide |
|---|---|---|
| Pep-A | WFGKLYRGITK | Myr-A (Myr-WFGKLYRGITK) |
| Pep-B | WRGITKVVKKV | Myr-B (Myr-WRGITKVVKKV) |
| Pep-C | WVVKKVKGLLK | Myr-C (Myr-WVVKKVKGLLK) |
Source: mdpi.com
The resulting lipidated peptides demonstrated a broad spectrum of antifungal activity against a significant panel of pathogenic fungi from the Candida genus, including the multidrug-resistant Candida auris. mdpi.comresearchgate.net The myristoylated versions consistently showed lower Minimum Inhibitory Concentration (MIC) values compared to their non-lipidates counterparts, indicating enhanced potency. frontiersin.org For example, Myr-B displayed outstanding activity against C. auris. frontiersin.org This increased efficacy is attributed to the myristoyl group enhancing the peptides' propensity to interact with and anchor to membranes. mdpi.com Studies have shown that myristoylated peptides preferentially interact with anionic membranes, which are typical of fungal cells, over zwitterionic membranes found in mammalian cells. mdpi.com
The antifungal activity of these lipopeptides was also confirmed against biofilms of C. albicans, C. tropicalis, and C. auris. mdpi.commdpi.com Furthermore, in vivo studies using a Galleria mellonella larvae infection model showed that treatment with the most promising candidate, Myr-B, was effective in counteracting infections caused by C. auris and C. albicans, preventing the death of the larvae. mdpi.comresearchgate.net These findings underscore the potential of myristoylation as a key derivatization strategy for developing this compound-based peptides into effective antifungal agents. mdpi.com
Table 2: Research Findings on Antifungal Activity of a Myristoylated this compound Analog (Myr-B)
| Finding | Details | Pathogen(s) | Source |
|---|---|---|---|
| In Vitro Potency | Showed lower MIC₉₀ values compared to the native peptide. | C. albicans, C. glabrata, C. parapsilosis, C. tropicalis, C. auris | frontiersin.org |
| Activity vs. Biofilms | Demonstrated activity against established biofilms. | C. albicans, C. tropicalis, C. auris | mdpi.com |
| In Vivo Efficacy | Effectively counteracted infection and prevented death in a larval model. | C. auris, C. albicans | mdpi.comresearchgate.net |
| Mechanism | The myristoyl group is required for effective interaction with membranes. | N/A | mdpi.com |
Synergistic Interactions of Chionodracine Derived Peptides
Combination with Conventional Antibiotics
Research has explored the synergistic potential of the Chionodracine-derived peptide KHS-Cnd with conventional antibiotics against challenging pathogens. nih.gov In one study, the combination of KHS-Cnd and the antibiotic ceftazidime/avibactam (CZA) was evaluated against CZA-resistant strains of Acinetobacter baumannii, a pathogen classified as a critical priority by the World Health Organization. nih.govnih.gov
The interaction was assessed using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. nih.gov An FIC value of ≤0.5 indicates synergy, a value between 0.5 and 4.0 is considered indifferent, and a value >4.0 signifies antagonism. frontiersin.org The study's results indicated an indifferent interaction, as the FIC values were not below the 0.5 threshold for synergy. nih.gov
However, despite the lack of a formally synergistic effect, the presence of KHS-Cnd potentiated the activity of the antibiotic. nih.gov It was observed that KHS-Cnd was able to reduce the Minimum Inhibitory Concentration (MIC) of ceftazidime/avibactam needed to inhibit the growth of the resistant bacteria. nih.govnih.gov For most strains tested, the antibiotic's MIC was halved, and in the case of the Ab4 strain, it was reduced four-fold. nih.gov These findings highlight the potential of KHS-Cnd to act as an adjuvant, restoring the effectiveness of a conventional antibiotic against resistant bacterial strains. frontiersin.orgnih.gov
Table 1: Effect of KHS-Cnd on the Minimum Inhibitory Concentration (MIC) of Ceftazidime/Avibactam (CZA) against Resistant A. baumannii Strains
| Bacterial Strain | MIC of CZA alone (µg/mL) | MIC of CZA in combination with KHS-Cnd (µg/mL) | Fold Reduction in MIC |
|---|---|---|---|
| Ab1 | 128/32 | 64/16 | 2 |
| Ab4 | 64/16 | 16/4 | 4 |
| Ab11 | 128/32 | 64/16 | 2 |
| Ab12 | 128/32 | 64/16 | 2 |
Mechanistic Basis of Synergistic Effects
The potentiation of antibiotics by this compound-derived peptides is rooted in their fundamental mechanism of action. frontiersin.orgnih.gov The primary mechanism through which AMPs and antibiotics achieve synergy is the ability of the peptide to permeabilize the bacterial membrane. frontiersin.org this compound and its analogs are known to be unstructured in aqueous solutions and to fold into amphipathic α-helical structures upon interacting with membranes. nih.govmdpi.com This structure is crucial for their antimicrobial action. nih.gov
The positively charged face of the helix interacts with the negatively charged components of the bacterial membrane, while the hydrophobic face inserts into the membrane bilayer. nih.govworktribe.com This interaction disrupts the membrane's integrity, leading to increased permeability or pore formation. nih.gov By compromising the bacterial membrane, even at sub-lethal concentrations, KHS-Cnd facilitates the entry of conventional antibiotics like ceftazidime/avibactam into the bacterial cell. frontiersin.orgnih.gov This allows the antibiotic to reach its intracellular target more easily, thereby enhancing its efficacy and overcoming certain resistance mechanisms. frontiersin.org
Future Directions in Chionodracine Research
Exploration of Chionodracine’s Broader Biological Activities
Initial research has firmly established the antibacterial properties of this compound and its analogs against a range of pathogens, including multidrug-resistant strains. nih.govnih.gov However, the full spectrum of its biological activities remains an open area for exploration. Future research will likely delve into other potential therapeutic applications beyond its direct antimicrobial effects.
One promising avenue is the investigation of the anti-virulence potential of this compound derivatives. For instance, the peptide KHS-Cnd, derived from this compound, has been shown to impair biofilm development and disaggregate existing biofilms of Pseudomonas aeruginosa without necessarily killing the bacteria. mdpi.comresearchgate.net This anti-biofilm activity is significant, as biofilms are a major contributor to the persistence of chronic infections and antibiotic resistance. frontiersin.org Further studies are warranted to explore the anti-virulence mechanisms against a wider array of pathogenic microbes.
Moreover, the immunomodulatory properties of this compound and its analogs are yet to be fully elucidated. Many antimicrobial peptides are known to modulate the host's immune response, a function that could be harnessed for therapeutic benefit. Investigating how this compound interacts with immune cells and influences inflammatory pathways could reveal new applications in treating inflammatory conditions or as vaccine adjuvants.
Advanced Computational Modeling for Peptide Design
Computational modeling has already proven invaluable in understanding the structure-function relationship of this compound. mdpi.com Techniques such as Circular Dichroism (CD) spectroscopy and all-atom Molecular Dynamics (MD) simulations have been employed to study the conformational changes of this compound and its analogs upon interaction with bacterial membranes. mdpi.comnih.gov These studies have revealed that these peptides are typically unstructured in an aqueous environment and adopt an α-helical conformation in the presence of lipid vesicles, a key step in their antimicrobial action. mdpi.comnih.gov
The future of this compound research will undoubtedly involve more sophisticated computational approaches. Advanced MD simulations, over longer timescales, can provide deeper insights into the precise mechanisms of membrane disruption. nih.govacs.org These simulations can help visualize how mutations in the peptide sequence affect its structure, stability, and interaction with different types of lipid bilayers, mimicking both prokaryotic and eukaryotic cell membranes. mdpi.com
Furthermore, the integration of machine learning and artificial intelligence with computational chemistry will likely accelerate the design of novel this compound analogs. By analyzing existing data on peptide sequences and their corresponding antimicrobial activities, predictive models can be developed to design new peptides with enhanced potency, greater selectivity for microbial targets, and reduced cytotoxicity to human cells. nih.govresearchgate.net This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods of peptide engineering.
Novel Delivery Systems for this compound and Its Analogs
A significant hurdle in the clinical translation of antimicrobial peptides is their potential instability, susceptibility to proteolytic degradation, and the need for effective delivery to the site of infection. nanoinnovation2024.eu To address these challenges, the development of novel delivery systems for this compound and its derivatives is a critical area of future research.
Researchers are exploring the use of nanocarriers, such as liposomes and chitosan (B1678972) nanoparticles, to encapsulate and deliver this compound-derived peptides. nanoinnovation2024.eu For example, the hydrophilic peptide 3-Pep has been loaded into chitosan nanoparticles, while the lipopeptide 2-Myr has been incorporated into the bilayer of liposomes. nanoinnovation2024.eu These nanosystems can protect the peptides from degradation, improve their bioavailability, and potentially target them to specific tissues or pathogens. mdpi.comresearchgate.net
Future work in this area could involve the development of "smart" delivery systems that release the peptide in response to specific stimuli present at the infection site, such as a change in pH or the presence of bacterial enzymes. Additionally, functionalizing these nanoparticles with targeting ligands could further enhance their specificity and efficacy. The exploration of topical delivery systems, such as gels, is also a viable option for treating skin and soft tissue infections. xmu.edu.cn
Insights into the Evolutionary Adaptation of Antarctic Fish Peptides for Antimicrobial Defense
The fact that this compound exhibits enhanced antimicrobial activity at lower temperatures suggests a remarkable evolutionary adaptation to the frigid environment of the Southern Ocean. scielo.br Understanding the molecular basis of this cold adaptation is a fascinating area of research with potential implications for the development of cold-active antimicrobial agents.
Comparative studies of this compound with other antimicrobial peptides from Antarctic fish, such as Trematocine and hepcidins, can provide valuable insights into the common evolutionary strategies employed by these organisms to combat pathogens in their unique habitat. nih.govoup.com For instance, the discovery of a novel 4-cysteine hepcidin (B1576463) variant in Antarctic notothenioids, in contrast to the more common 8-cysteine form, suggests that a reduction in disulfide bonds may confer greater structural flexibility and activity at low temperatures. oup.com
Future research could involve genomic and transcriptomic analyses of a broader range of Antarctic fish species to identify new antimicrobial peptides and understand the genetic basis of their adaptation. By studying the diversity and functional evolution of these peptides, scientists can gain a deeper appreciation for the intricate ways in which life adapts to extreme environments and potentially uncover new molecular scaffolds for the design of novel therapeutics. kopri.re.krresearchgate.net
Q & A
Basic Research Questions
Q. What methodologies are recommended for analyzing the structure-function relationship of Chionodracine?
- Answer: Computational approaches like molecular dynamics (MD) simulations and circular dichroism (CD) spectroscopy are critical for elucidating this compound's secondary and tertiary structures. MD simulations predict membrane interactions by modeling peptide flexibility and lipid bilayer dynamics , while CD spectroscopy experimentally validates α-helical content, a key determinant of antimicrobial activity . Bioinformatics tools (e.g., PEP-FOLD, I-TASSER) further predict physicochemical properties (e.g., charge, hydrophobicity) and stability under varying conditions .
Q. How can researchers optimize this compound for enhanced stability and activity?
- Answer: Rational design via amino acid substitutions is a validated strategy. For example, replacing histidine (H) or serine (S) residues with lysine (K) increases net positive charge and reduces molecular weight, improving membrane penetration. In silico tools (e.g., ProtParam, HMMTOP) predict changes in isoelectric point, charge distribution, and α-helix stability. Experimental validation via MIC assays against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) confirms enhanced efficacy of optimized peptides like Cnd-1–4 .
Advanced Research Questions
Q. What experimental designs address contradictions between in silico predictions and empirical data for this compound derivatives?
- Answer: Discrepancies often arise from oversimplified computational models (e.g., ignoring membrane fluidity or peptide aggregation). To resolve this:
- Multi-scale modeling : Combine coarse-grained MD for long-timescale membrane interactions with all-atom MD for residue-level precision .
- Dual experimental validation : Use surface plasmon resonance (SPR) to quantify binding kinetics and fluorescence microscopy to visualize membrane disruption in live bacterial cells .
- Statistical analysis : Apply ANOVA to compare predicted vs. observed activity across peptide variants, adjusting for variables like pH and ionic strength .
Q. How can researchers design translational studies to evaluate this compound’s efficacy against multidrug-resistant (MDR) pathogens in clinically relevant models?
- Answer:
- In vitro models : Use 3D lung organoids or cystic fibrosis sputum analogs to mimic host-pathogen interactions in chronic infections .
- Synergy testing : Pair this compound with conventional antibiotics (e.g., colistin) and apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
- Resistance induction assays : Serial passage bacteria in sub-inhibitory peptide concentrations to assess resistance development, followed by genomic sequencing to identify mutations .
Q. What strategies reconcile conflicting data on this compound’s cytotoxicity in mammalian vs. bacterial membranes?
- Answer:
- Selective membrane affinity assays : Compare peptide binding to synthetic lipid bilayers mimicking bacterial (e.g., POPE/POPG) vs. mammalian (e.g., POPC/cholesterol) membranes using CD or isothermal titration calorimetry (ITC) .
- Hemolysis assays : Quantify red blood cell lysis at varying peptide concentrations and correlate with therapeutic index (TI = HC₅₀/MIC) .
- Structural tuning : Introduce polar residues (e.g., arginine) to enhance bacterial membrane specificity while reducing hydrophobic interactions with eukaryotic cells .
Methodological Guidance
Q. How should researchers validate this compound’s mechanism of action in membrane disruption?
- Answer:
- Fluorescent dye leakage assays : Monitor calcein release from liposomes to quantify pore formation .
- Atomic force microscopy (AFM) : Visualize real-time membrane topology changes during peptide exposure .
- NMR spectroscopy : Resolve atomic-level interactions between this compound and lipid headgroups (e.g., via ³¹P-NMR) .
Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?
- Answer:
- Non-linear regression models : Fit sigmoidal curves to MIC or IC₅₀ data using tools like GraphPad Prism.
- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values in small-sample studies .
- Meta-analysis : Pool data from independent studies to assess cross-study variability and generalizability .
Reproducibility and Ethics
Q. What steps ensure reproducibility in this compound peptide synthesis and purification?
- Answer:
- Solid-phase peptide synthesis (SPPS) : Document resin type, coupling efficiency, and cleavage conditions (e.g., TFA/scavengers) .
- HPLC-MS validation : Report retention times, mass spectra, and purity thresholds (e.g., ≥95%) .
- Batch-to-batch consistency : Use ANOVA to compare activity across synthesis batches .
Q. How can researchers address ethical considerations in animal or human cell-based studies involving this compound?
- Answer:
- Institutional Review Board (IRB) approval : Required for studies using human-derived cells (e.g., primary macrophages) .
- 3R principles (Replace, Reduce, Refine) : Use Galleria mellonella larvae as a pre-mammalian model for toxicity and efficacy screening .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
